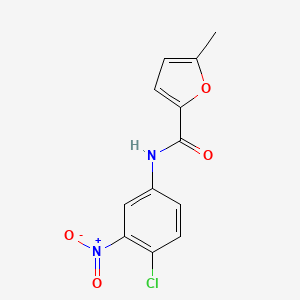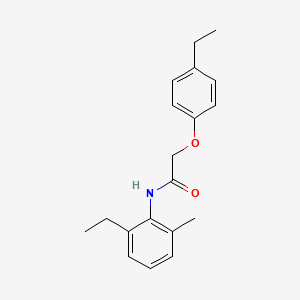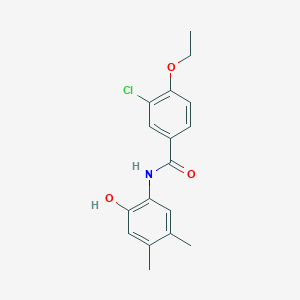
6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone, also known as AG-1478, is a synthetic compound that belongs to the class of quinazoline-based tyrosine kinase inhibitors. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth, proliferation, differentiation, and survival. AG-1478 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
Mécanisme D'action
6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone is a potent and selective inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and leading to the inhibition of cell growth, proliferation, and survival. 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been shown to inhibit the autophosphorylation of EGFR and the downstream activation of the PI3K/AKT and MAPK/ERK signaling pathways.
Biochemical and Physiological Effects:
6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In cardiovascular diseases, 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, leading to the inhibition of atherosclerotic plaque formation and restenosis. Inflammatory disorders, 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been shown to reduce inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has several advantages for lab experiments, including its potency and selectivity for EGFR tyrosine kinase inhibition. It is also relatively easy to synthesize and purify. However, 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. It also has a short half-life in vivo, which can limit its therapeutic efficacy.
Orientations Futures
6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has several potential future directions for research, including its use in combination with other targeted therapies or chemotherapy for cancer treatment. It could also be studied in combination with other inhibitors of the EGFR signaling pathway, such as monoclonal antibodies or small molecule inhibitors of downstream signaling molecules. In cardiovascular diseases, 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone could be studied in combination with other inhibitors of vascular smooth muscle cell proliferation and migration. Inflammatory disorders, 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone could be studied in combination with other anti-inflammatory agents or immunomodulators. Additionally, the development of more potent and selective EGFR inhibitors could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone involves several steps, including the reaction of 2,4-dichlorobenzonitrile with methyl anthranilate in the presence of a base to form 2,4-dichloro-3-(methylcarbamoyl)benzoic acid. The acid is then converted to the corresponding acid chloride by reacting with thionyl chloride, followed by the reaction with 6-chloro-2-methylquinazolin-4(3H)-one in the presence of a base to form 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. In cancer, EGFR is often overexpressed or mutated, leading to uncontrolled cell growth and proliferation. 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been studied in preclinical models of cancer, where it showed promising results in inhibiting tumor growth and metastasis.
In cardiovascular diseases, EGFR has been implicated in the pathogenesis of atherosclerosis, restenosis, and cardiac hypertrophy. 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which are involved in the development of atherosclerotic plaques and restenosis. It has also been studied in animal models of cardiac hypertrophy, where it showed a reduction in cardiac hypertrophy and fibrosis.
In inflammatory disorders, EGFR has been shown to play a role in the regulation of inflammation and immune response. 6-chloro-3-(2,4-dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been studied in animal models of inflammatory bowel disease, where it showed a reduction in inflammation and tissue damage.
Propriétés
IUPAC Name |
6-chloro-3-(2,4-dichlorophenyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O/c1-8-19-13-4-2-9(16)6-11(13)15(21)20(8)14-5-3-10(17)7-12(14)18/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKCZRSAQVRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5748017.png)
![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5748021.png)
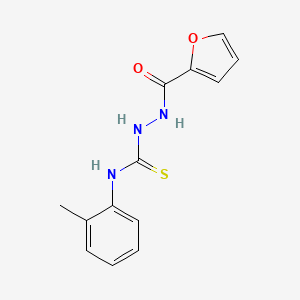
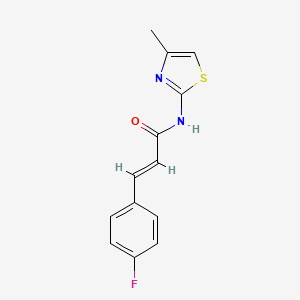

![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5748044.png)
![cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5748049.png)
![2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B5748053.png)
![2-[(4,5-dimethoxy-2-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B5748061.png)
